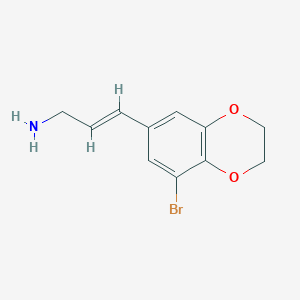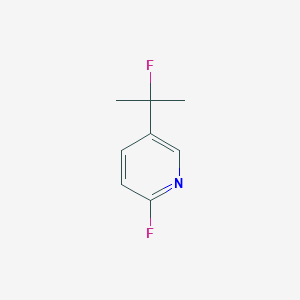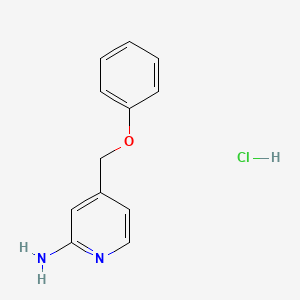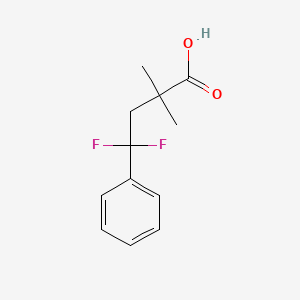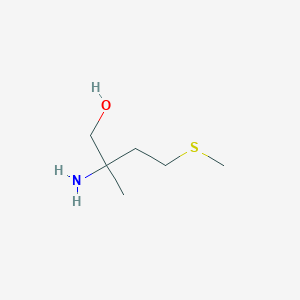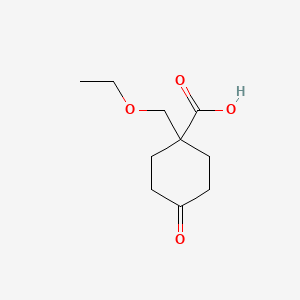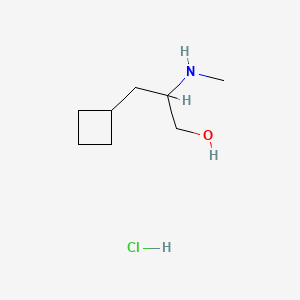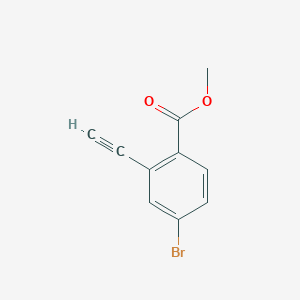
Methyl 4-bromo-2-ethynylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-bromo-2-ethynylbenzoate: is an organic compound with the molecular formula C10H7BrO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 4 and 2 on the benzene ring are replaced by a bromine atom and an ethynyl group, respectively. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Bromination: The synthesis of methyl 4-bromo-2-ethynylbenzoate typically begins with the bromination of methyl benzoate. This reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3) to selectively introduce a bromine atom at the para position.
Ethynylation: The next step involves the introduction of the ethynyl group. This can be achieved through a Sonogashira coupling reaction, where the brominated intermediate reacts with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: Methyl 4-bromo-2-ethynylbenzoate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The ethynyl group can be oxidized to form various carbonyl compounds or reduced to form alkenes or alkanes.
Coupling Reactions: The ethynyl group can participate in coupling reactions such as the Sonogashira coupling to form larger conjugated systems.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reagents like hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products:
- Substituted benzoates, carbonyl compounds, alkenes, and alkanes depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: Methyl 4-bromo-2-ethynylbenzoate is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound’s derivatives are explored for their potential biological activities, including anti-cancer and anti-inflammatory properties.
Industry:
Material Science: It is used in the synthesis of polymers and advanced materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of methyl 4-bromo-2-ethynylbenzoate in chemical reactions involves the activation of the benzene ring and the ethynyl group. The bromine atom serves as a leaving group in substitution reactions, while the ethynyl group can participate in various coupling reactions. The molecular targets and pathways depend on the specific application and the nature of the reaction.
Comparaison Avec Des Composés Similaires
Methyl 4-ethynylbenzoate: Lacks the bromine atom but has similar reactivity due to the ethynyl group.
Methyl 4-bromobenzoate: Lacks the ethynyl group but can undergo similar substitution reactions.
Methyl 2-ethynylbenzoate: The ethynyl group is at a different position, affecting its reactivity and applications.
Uniqueness: Methyl 4-bromo-2-ethynylbenzoate is unique due to the presence of both the bromine and ethynyl groups, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C10H7BrO2 |
|---|---|
Poids moléculaire |
239.06 g/mol |
Nom IUPAC |
methyl 4-bromo-2-ethynylbenzoate |
InChI |
InChI=1S/C10H7BrO2/c1-3-7-6-8(11)4-5-9(7)10(12)13-2/h1,4-6H,2H3 |
Clé InChI |
NUHIQTXVGMRMTJ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C=C(C=C1)Br)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


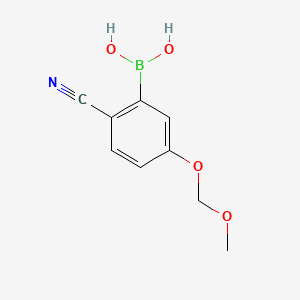

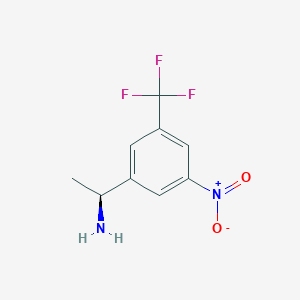
![cyanomethyl(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(2-chloroacetamido)phenyl]propanoate](/img/structure/B13608407.png)

![5-[3-(Benzyloxy)phenyl]-1,3-oxazolidin-2-one](/img/structure/B13608419.png)

